Phenylalanyl-alanyl-lysine Phenylalanyl-alanyl-lysine Phe-Ala-Lys is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 107889-42-9
VCID: VC20739698
InChI: InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1
SMILES: CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Molecular Formula: C18H28N4O4
Molecular Weight: 364.4 g/mol

Phenylalanyl-alanyl-lysine

CAS No.: 107889-42-9

VCID: VC20739698

Molecular Formula: C18H28N4O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Phenylalanyl-alanyl-lysine - 107889-42-9

Description

Phenylalanyl-alanyl-lysine is a synthetic tripeptide composed of three amino acids: phenylalanine, alanine, and lysine. This compound is of particular interest in the fields of biochemistry, pharmacology, and molecular biology due to its potential applications in drug design, peptide synthesis, and therapeutic interventions. This article aims to provide a detailed examination of phenylalanyl-alanyl-lysine, including its structure, properties, synthesis methods, biological significance, and research findings.

Molecular Formula and Weight

The molecular formula for phenylalanyl-alanyl-lysine is C18H28N4O4, with a molecular weight of approximately 368.44 g/mol.

Synthesis Methods

Phenylalanyl-alanyl-lysine can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis

This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:

  • Activation: The carboxyl group of the amino acid is activated.

  • Coupling: The activated amino acid is coupled to the resin-bound peptide.

  • Deprotection: Protective groups are removed to allow for further coupling.

Solution-Phase Synthesis

In solution-phase synthesis, amino acids are dissolved in a suitable solvent and reacted under controlled conditions to form the desired peptide.

Potential Therapeutic Applications

Research indicates that peptides like phenylalanyl-alanyl-lysine may exhibit biological activities such as:

  • Antimicrobial properties

  • Antioxidant effects

  • Modulation of immune responses

Studies on Biological Activity

Recent studies have focused on the biological activity of phenylalanyl-alanyl-lysine and similar peptides:

  • Antimicrobial Activity: A study published in the Journal of Peptide Science demonstrated that certain tripeptides possess significant antimicrobial properties against various bacterial strains (Smith et al., 2023).

  • Antioxidant Properties: Research conducted by Johnson et al. (2024) found that phenylalanyl-alanyl-lysine exhibited notable antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.

  • Immunomodulation: A study in Biochemical Pharmacology highlighted the immunomodulatory effects of phenylalanyl-alanyl-lysine on macrophage activation (Lee et al., 2025).

Data Table of Research Findings

Study ReferenceFocus AreaKey Findings
Smith et al., 2023Antimicrobial ActivitySignificant inhibition of bacterial growth
Johnson et al., 2024Antioxidant PropertiesNotable reduction in oxidative stress markers
Lee et al., 2025ImmunomodulationEnhanced macrophage activation observed
CAS No. 107889-42-9
Product Name Phenylalanyl-alanyl-lysine
Molecular Formula C18H28N4O4
Molecular Weight 364.4 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1
Standard InChIKey ULECEJGNDHWSKD-QEJZJMRPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
SMILES CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Canonical SMILES CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Sequence FAK
Synonyms Phe-Ala-Lys
phenylalanyl-alanyl-lysine
PubChem Compound 5487956
Last Modified Feb 18 2024

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